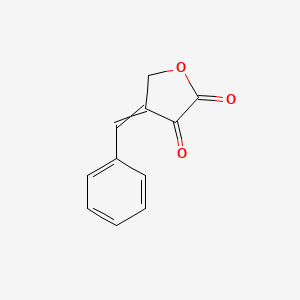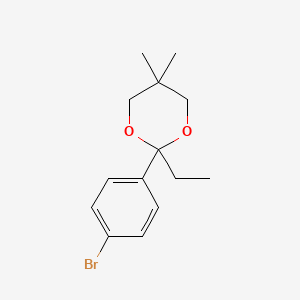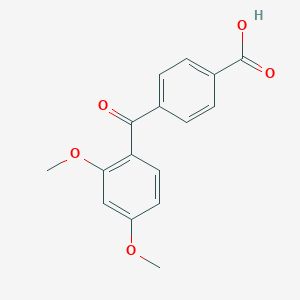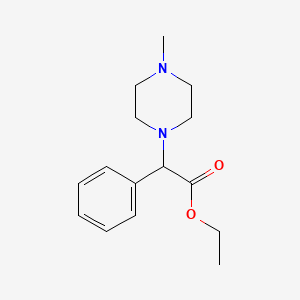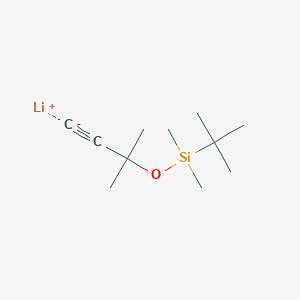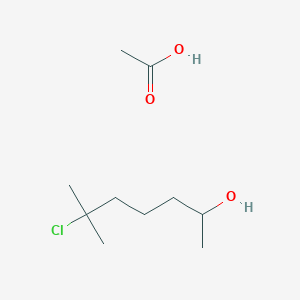
Acetic acid;6-chloro-6-methylheptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;6-chloro-6-methylheptan-2-ol is a chemical compound with the molecular formula C10H21ClO3. It is a combination of acetic acid and 6-chloro-6-methylheptan-2-ol in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-chloro-6-methylheptan-2-ol typically involves the reaction of 6-chloro-6-methylheptan-2-ol with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-purity compounds. The use of advanced catalytic systems and continuous reaction setups can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;6-chloro-6-methylheptan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium cyanide
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom
Wissenschaftliche Forschungsanwendungen
Acetic acid;6-chloro-6-methylheptan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Wirkmechanismus
The mechanism of action of acetic acid;6-chloro-6-methylheptan-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical pathways, leading to the formation of different products. The presence of the chlorine atom and the hydroxyl group in the molecule allows for diverse reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-6-methylheptan-2-ol: The parent alcohol without the acetic acid component.
Acetic acid: A simple carboxylic acid without the 6-chloro-6-methylheptan-2-ol component.
Uniqueness
Acetic acid;6-chloro-6-methylheptan-2-ol is unique due to its combination of acetic acid and 6-chloro-6-methylheptan-2-ol. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
104171-41-7 |
|---|---|
Molekularformel |
C10H21ClO3 |
Molekulargewicht |
224.72 g/mol |
IUPAC-Name |
acetic acid;6-chloro-6-methylheptan-2-ol |
InChI |
InChI=1S/C8H17ClO.C2H4O2/c1-7(10)5-4-6-8(2,3)9;1-2(3)4/h7,10H,4-6H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
YRHAXNHYELNZIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)Cl)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


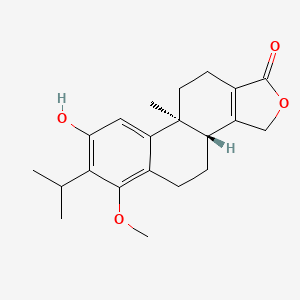
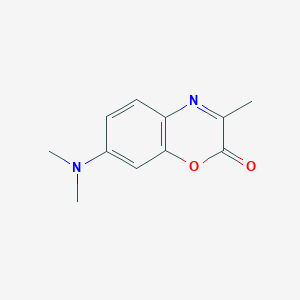
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)

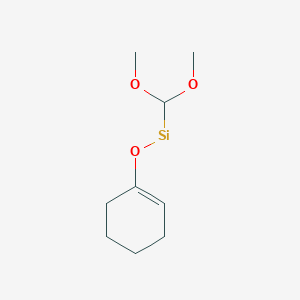
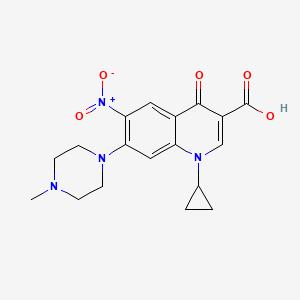
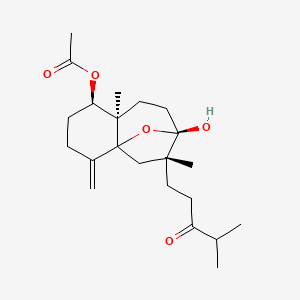
![5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14341958.png)
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
